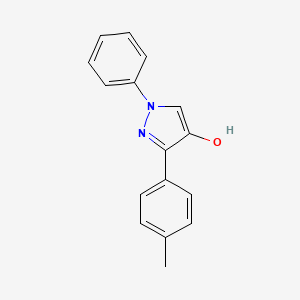

1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)16-15(19)11-18(17-16)14-5-3-2-4-6-14/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEUENINDJXAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Ol Systems

Elucidation of Reaction Mechanisms

The chemical transformations of 1-phenyl-3-p-tolyl-1H-pyrazol-4-ol and related systems are governed by several key mechanistic pathways. The formation of the core pyrazole (B372694) ring itself and its subsequent functionalization are of primary interest.

Synthesis of the Pyrazole Core: 1,3-Dipolar Cycloaddition A prevalent method for constructing fully substituted pyrazoles involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. mdpi.com A plausible mechanism for the synthesis of a 1,3,4,5-tetrasubstituted pyrazole, analogous to the target compound, is illustrated below. The reaction proceeds through the following steps:

Generation of Intermediates: A base, such as potassium carbonate, facilitates the formation of an enolate from an enaminone and deprotonates a hydrazonyl chloride to generate a nitrilimine intermediate in situ. mdpi.com

Regioselective Cycloaddition: The nitrilimine, acting as a 1,3-dipole, reacts with the enolate (the dipolarophile) in a regioselective 1,3-dipolar cycloaddition. mdpi.com

Elimination: The resulting cycloadduct intermediate undergoes elimination of a leaving group (e.g., a secondary amine) to yield the aromatic pyrazole ring. mdpi.com

Functionalization via Cross-Coupling Reactions The derivatization of the pyrazole ring, particularly at the C4 position, can be achieved through modern cross-coupling strategies. researchgate.net For pyrazol-4-ol systems, the hydroxyl group can be converted into a triflate (–OTf), which is an excellent leaving group for palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings. researchgate.net This allows for the introduction of a wide variety of substituents at the C4 position. The general catalytic cycle for these reactions involves:

Oxidative Addition: The Pd(0) catalyst adds to the pyrazole-triflate bond.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The substituent to be added is transferred to the palladium center.

Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

Controlling the site of reaction (regioselectivity) and the spatial orientation of the resulting bonds (stereoselectivity) is paramount in the synthesis of complex pyrazole derivatives.

Regioselectivity The inherent electronic properties of the pyrazole ring dictate its reactivity. The C4 position is electron-rich, making it the preferred site for electrophilic substitution. pharmaguideline.com In contrast, the C3 and C5 positions have reduced charge density due to the electron-withdrawing nature of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. pharmaguideline.comencyclopedia.pub

In syntheses starting from acyclic precursors, such as the condensation of 1,3-dicarbonyl compounds with arylhydrazines, the regioselectivity can be a significant challenge, often yielding a mixture of regioisomers. mdpi.com However, careful selection of reaction conditions and substrates can lead to highly regioselective outcomes. For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. mdpi.com One-pot protocols, such as the reaction between 1,3-diketones, arylhydrazines, and N-bromosaccharin, have been developed for the regioselective synthesis of 4-bromopyrazole derivatives. researchgate.net

| Reaction Type | Reactants | Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| Condensation | 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide, Room Temp. | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Enaminones and Nitrilimines | K₂CO₃, mPy/H₂O | High regioselectivity in the formation of 1,3,4,5-tetrasubstituted pyrazoles. | mdpi.com |

| N-Substitution | 3-Substituted Pyrazoles and Alkyl/Aryl Halides | K₂CO₃-DMSO | Regioselective N1-alkylation, -arylation, and -heteroarylation. | nih.gov |

| Cyclocondensation | Hydrazine (B178648) derivatives and Acetylenic Ketones | General Conditions | Often yields a mixture of two regioisomers. | mdpi.com |

Stereoselectivity While this compound itself is achiral, stereoselectivity becomes important when introducing chiral centers during derivatization. Asymmetric synthesis of pyrazole derivatives where a chiral center is directly bonded to a nitrogen atom has been achieved using chiral auxiliaries like (R)- and (S)-tert-butanesulfinamide. nih.gov The process involves the stereoselective addition of a nucleophile to a chiral toluenesulfinyl imine, followed by cyclization to form the pyrazole. nih.gov Furthermore, the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The presence of Ag₂CO₃ was found to be key in switching the selectivity from the thermodynamically stable (E)-isomer to the (Z)-isomer, likely through a coordination-guided mechanism. nih.gov

Studies on Tautomerism and Isomerization Pathways

Pyrazol-4-ol systems can exist in different tautomeric forms, and understanding the equilibrium between them is essential as it can influence their chemical reactivity and biological activity.

Tautomerism For 1-substituted pyrazol-3-ols, two primary tautomeric forms are possible: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). mdpi.com Extensive studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one using X-ray crystallography and NMR spectroscopy have revealed that it exists predominantly as the 1H-pyrazol-3-ol tautomer. nih.gov The specific form is highly dependent on the solvent.

In Nonpolar Solvents (e.g., CDCl₃, C₆D₆): The 1H-pyrazol-3-ol tautomer exists as a dimer, stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. nih.gov

In Polar, H-bond Accepting Solvents (e.g., DMSO-d₆): These intermolecular hydrogen bonds are broken, and the monomeric 1H-pyrazol-3-ol form dominates. nih.gov

This behavior is analogous to what can be expected for this compound. The equilibrium would be between the pyrazol-4-ol form and its corresponding keto forms (pyrazol-4-ones). The stability of the aromatic pyrazole ring generally favors the hydroxyl tautomer. The preference for a specific tautomer can be determined by comparing the NMR chemical shifts of the compound with those of "fixed" derivatives where the hydroxyl or keto form is locked by alkylation. mdpi.com

| Nitrogen Atom | In CDCl₃ (Dimer) | In C₆D₆ (Dimer) | In DMSO-d₆ (Monomer) | Reference |

|---|---|---|---|---|

| N-1 | 191.7 | 194.5 | 192.8 | nih.gov |

| N-2 | 247.9 | 252.1 | 262.1 | nih.gov |

The significant downfield shift of N-2 in DMSO-d₆ indicates that it is no longer involved in intermolecular hydrogen bonding, supporting the monomeric form in this solvent. nih.gov

Isomerization Pathways The isomerization of pyrazoles, involving the rearrangement of ring atoms, is typically a photochemical process. researchgate.net While not extensively studied for this specific system, general mechanisms for pyrazole isomerization have been proposed based on computational studies. One possible pathway involves the formation of a Dewar-type isomer (a bicyclic, non-aromatic intermediate) from the excited singlet state of the pyrazole. researchgate.net This intermediate can then rearrange to form an isomeric pyrazole. An alternative pathway may proceed through a triplet excited state, which evolves to a 1,2-biradical that can then isomerize. researchgate.net The specific pathway and its efficiency can be influenced by the substituents on the pyrazole ring. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing profound insights into the chemical environment of individual atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are indispensable for the initial structural assignment of pyrazole (B372694) derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pyrazole derivatives reveals characteristic signals corresponding to the various protons within the molecule. For instance, in a series of 1-phenyl-3,5-diarylpyrazoles, the chemical shifts of the pyrazole ring protons are influenced by the nature of the substituents on the aryl rings. gsu.edu The proton at position 4 of the pyrazole ring (H-4) typically appears as a singlet. In 5-benzyl-3-phenyl-1H-pyrazole, this singlet is observed at 6.36 ppm. rsc.org For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole ring protons exhibit signals at 7.65, 7.53, and 6.27 ppm. mdpi.com The phenyl and p-tolyl protons in 1-phenyl-3-p-tolyl-1H-pyrazol-4-ol and its analogs give rise to multiplets in the aromatic region of the spectrum. For example, in 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the phenyl protons appear as multiplets between 7.25 and 7.43 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are particularly diagnostic. In 1-phenyl-3,5-diarylpyrazoles, the chemical shift of the C4 carbon shows a linear correlation with the Hammett constants of the substituents on the 5-aryl group, indicating a transmission of electronic effects through the pyrazole ring. researchgate.net For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the characteristic signal for the carbonyl group is found at 194.7 ppm. mdpi.com The carbons of the pyrazole ring in various derivatives resonate at distinct positions, aiding in their structural confirmation. rsc.orgresearchgate.net For instance, in 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the pyrazole carbons (C3, C4, and C5) are observed at specific chemical shifts that confirm the compound's structure. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Pyrazole Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Benzyl-3-phenyl-1H-pyrazole | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H) | 139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1 | rsc.org |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00–7.98 (m, 2H), 7.65–7.64 (m, 2H), 7.60–7.57 (m, 1H), 7.54–7.53 (m, 2H), 7.48–7.44 (m, 2H), 7.17 (t, 1H), 6.28–6.26 (m, 2H), 4.39 (d, 2H) | 194.7, 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2 | mdpi.com |

| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 7.43-7.39 (m, 3H), 7.37-7.32 (m, 5H), 7.28-7.25 (m, 2H), 2.53 (s, 3H) | 152.8, 148.0, 138.9, 130.1, 129.3, 129.1, 128.6, 127.2, 125.4, 114.5, 93.9, 12.7 | rsc.org |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between protons and carbons, thereby confirming the structural assignments made from 1D NMR.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For complex aromatic systems like those in this compound, COSY can be used to trace the connectivity within the phenyl and p-tolyl rings.

HSQC: The HSQC experiment correlates proton signals with their directly attached carbon signals. This is crucial for unambiguously assigning the ¹³C NMR signals, especially for the aromatic carbons which often resonate in a crowded region of the spectrum. The structure of newly synthesized halogenoaminopyrazole compounds has been confirmed through such NMR spectroscopic methods. nih.gov

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. For this compound and its analogs, key vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the tolyl methyl group) are found below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and aromatic rings are observed in the 1400-1650 cm⁻¹ region. For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, these bands are seen at 1570-1615 cm⁻¹. mdpi.com

N-N Stretching: The N-N stretching vibration of the pyrazole ring has been observed around 1126-1206 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Bands for Pyrazole Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl | O-H Stretch | 3200-3600 | General |

| Aromatic C-H | C-H Stretch | >3000 | researchgate.net |

| Aliphatic C-H | C-H Stretch | <3000 | researchgate.net |

| Pyrazole & Aromatic Rings | C=N, C=C Stretch | 1400-1650 | mdpi.com |

| Pyrazole Ring | N-N Stretch | 1126-1206 | researchgate.net |

Electronic Spectroscopy (UV-Vis) and Conjugated Systems Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation in this compound, encompassing the phenyl, pyrazole, and p-tolyl rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. For example, the electronic properties of some pyrazole derivatives have been analyzed using DFT calculations, which show that charge transfer occurs within the molecule. researchgate.net The synthesis and characterization of novel pyrano[2,3-c]pyrazole derivatives, which are analogs, involved UV-Vis spectroscopy to study their electronic properties. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 250.30 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the pyrazole core and fragmentation of the pyrazole ring itself. The mass spectrum of 3-phenylpyrazole, for example, shows a prominent molecular ion peak at m/z 144, along with fragment ions at m/z 117, 90, and 77, corresponding to the loss of HCN, the formation of the benzyne (B1209423) radical cation, and the phenyl cation, respectively. nih.gov

Interactive Data Table: Mass Spectrometry Data for Selected Pyrazole Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Reference |

| This compound | C₁₆H₁₄N₂O | 250.30 | M⁺ | sigmaaldrich.com |

| 3-Phenylpyrazole | C₉H₈N₂ | 144.17 | 144, 117, 90, 77 | nih.gov |

| 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₃N₃ | 259.31 | 260.1177 [M+H]⁺ | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would determine the bond lengths, bond angles, and torsional angles within the molecule, as well as the intermolecular interactions in the crystal lattice.

For example, the X-ray structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been determined, confirming its molecular geometry. mdpi.comresearchgate.net Similarly, the crystal structure of 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile revealed that the central pyrazole ring is not coplanar with the phenyl and p-tolyl rings, with dihedral angles of 42.71° and 61.34°, respectively. nih.gov Such studies are crucial for understanding the steric and electronic factors that govern the conformation of these molecules. The crystal structure of 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol has also been reported, providing detailed geometric parameters. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The unit cell parameters for 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile provide a valuable reference point for the dimensions of the crystal lattice of similar pyrazole derivatives. nih.gov

Table 1: Crystal Data and Structure Refinement for 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₅N₃O |

| Formula Weight | 301.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2433 (2) |

| b (Å) | 10.6467 (2) |

| c (Å) | 15.7547 (3) |

| β (°) | 109.684 (1) |

| Volume (ų) | 1617.76 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Cu Kα |

Another analog, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one , has also been studied, and its unit cell constants were determined, although the crystal system was not explicitly named in the available abstract. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl group at the C4 position of the pyrazole ring in this compound is a key feature that dictates its intermolecular interactions. In the solid state, such functional groups are prone to forming hydrogen bonds, which significantly influence the crystal packing.

Studies on analogous compounds confirm this tendency. For example, the crystal structure of 1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol reveals the presence of an intermolecular O-H···O hydrogen bond, which leads to the formation of dimeric structures. researchgate.net This type of hydrogen bonding is a common motif in pyrazol-5-ol derivatives and is expected to be a dominant interaction in the crystal lattice of this compound. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyrazole ring or the oxygen atom of a neighboring molecule can act as an acceptor.

Dihedral Angle Analysis and Molecular Conformation

The three-dimensional conformation of this compound is largely defined by the relative orientations of the phenyl and p-tolyl rings with respect to the central pyrazole core. The analysis of dihedral angles in analogous structures provides a clear picture of the molecular geometry.

In the case of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile , the pyrazole ring is not coplanar with the attached aromatic rings. nih.gov The dihedral angle between the pyrazole ring and the C5-phenyl ring is 42.71 (9)°, while the angle with the N1-p-tolyl ring is 61.34 (9)°. nih.gov The two aromatic rings, the phenyl and the p-tolyl, are themselves twisted with respect to each other, exhibiting a dihedral angle of 58.22 (9)°. nih.gov This "butterfly-like" conformation is a result of steric hindrance between the bulky substituents. It is highly probable that this compound adopts a similar non-planar conformation to minimize steric strain.

Dielectric Properties Investigations

The dielectric properties of materials are important for their potential applications in electronic devices. Investigations into the dielectric properties of pyrazole derivatives have been conducted, though specific data for this compound is not available. A study on a nanocrystalline Ni(II) complex with a pyrazole-based ligand showed that both the dielectric constant and dielectric loss decreased with an increase in frequency. This behavior is typical for many dielectric materials. The dielectric properties are influenced by the molecular polarity and the ability of the molecules to orient themselves in an applied electric field. Given the polar nature of the pyrazole ring and the hydroxyl group, it is expected that this compound and its analogs would exhibit interesting dielectric behavior.

Computational Chemistry and Quantum Mechanical Studies of 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and various molecular properties of chemical compounds. For 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed understanding of its structural and electronic properties.

The process begins with the construction of the initial molecular structure of this compound. This structure is then optimized to find the lowest energy conformation. From this optimized geometry, a range of molecular properties can be calculated. These properties include bond lengths, bond angles, and dihedral angles, which together define the three-dimensional shape of the molecule. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the stability and reactivity of the compound.

Table 1: Predicted Geometrical and Thermodynamic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Geometrical Parameters | |

| C-C (phenyl ring) bond length | ~1.39 Å |

| C-N (pyrazole ring) bond length | ~1.35 Å |

| N-N (pyrazole ring) bond length | ~1.38 Å |

| C-O (hydroxyl group) bond length | ~1.36 Å |

| Phenyl-Pyrazole dihedral angle | ~30-40° |

| Thermodynamic Parameters | |

| Enthalpy (H) | Varies with basis set |

| Entropy (S) | Varies with basis set |

| Gibbs Free Energy (G) | Varies with basis set |

| Dipole Moment | ~2-3 Debye |

Note: The values in this table are illustrative and based on typical results for similar pyrazole (B372694) derivatives. Actual values would require specific DFT calculations for this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides the tools to predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization. For this compound, theoretical vibrational and nuclear magnetic resonance (NMR) spectra can be calculated.

The theoretical infrared (IR) spectrum is obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. For instance, the characteristic stretching frequency of the hydroxyl (-OH) group and the various C-H and C=C vibrations of the aromatic rings can be precisely calculated.

Similarly, theoretical NMR spectra (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide the chemical shifts of each proton and carbon atom in the molecule. By comparing the theoretical and experimental NMR spectra, the chemical environment of each atom can be elucidated, confirming the connectivity and stereochemistry of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| O-H stretch | ~3400-3600 |

| Aromatic C-H stretch | ~3000-3100 |

| C=C aromatic stretch | ~1500-1600 |

| C-N stretch | ~1300-1400 |

| ¹H NMR Chemical Shifts (ppm) | |

| -OH proton | ~9.0-10.0 |

| Aromatic protons | ~7.0-8.0 |

| -CH₃ protons (tolyl) | ~2.3-2.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-OH (C4-pyrazole) | ~150-160 |

| Aromatic carbons | ~110-140 |

| -CH₃ carbon (tolyl) | ~20-25 |

Note: The values in this table are illustrative and based on typical results for similar pyrazole derivatives. Actual values would require specific calculations for this compound.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods allow for a detailed analysis of the electronic properties of this compound through the examination of its frontier molecular orbitals (FMOs) and other reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.

Other quantum chemical descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide further insights into the molecule's reactivity profile. Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 eV |

| Electronegativity (χ) | ~ 3.25 to 4.25 eV |

| Chemical Hardness (η) | ~ 2.0 to 2.5 eV |

| Global Electrophilicity Index (ω) | ~ 2.1 to 3.6 eV |

Note: The values in this table are illustrative and based on typical results for similar pyrazole derivatives. Actual values would require specific calculations for this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery and design. Given the wide range of biological activities exhibited by pyrazole derivatives, molecular docking studies of this compound could reveal its potential as a therapeutic agent.

In a typical molecular docking simulation, the three-dimensional structure of the ligand (this compound) and the target receptor are used as inputs. The docking algorithm then explores various possible binding poses of the ligand within the active site of the receptor and scores them based on their binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These studies can provide valuable information on the mechanism of action and guide the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target

| Parameter | Result |

| Binding Affinity | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acids forming hydrogen bonds with the pyrazole nitrogen and hydroxyl group; hydrophobic interactions with the phenyl and tolyl rings. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions. |

| Inhibition Constant (Ki) | Micromolar to nanomolar range (predicted). |

Note: The values in this table are hypothetical and for illustrative purposes. Actual docking results would depend on the specific protein target selected for the study.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis is a computational method used to identify the stable conformations of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl and tolyl rings to the pyrazole core, conformational analysis is essential.

The process involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This potential energy surface scan helps to identify the low-energy conformations, or conformers, that are most likely to exist at a given temperature. Energy minimization is then performed on these conformers to obtain their optimized geometries and relative energies. The global minimum energy conformation represents the most stable structure of the molecule. Understanding the conformational preferences of this compound is crucial for interpreting its spectroscopic data and for its use in molecular docking studies, as the bioactive conformation may not necessarily be the lowest energy conformation in isolation.

Applications in Advanced Materials Science

Luminescent and Fluorescent Organic Materials

Pyrazole (B372694) derivatives are recognized for their exceptional electronic properties and biocompatibility, making them prominent candidates for developing fluorescent materials. nih.gov The pyrazole core is a key structural motif in many fluorescent materials and dyes. researchgate.net These compounds are integral to the creation of fluorescent probes used for bioimaging, which allows for the real-time monitoring of biological processes in living cells and tissues. nih.gov

The synthetic versatility of pyrazoles allows for the creation of a diverse range of structures with tunable and intense emission properties. nih.govmdpi.com For instance, molecules that conjugate pyrene and pyrazole cores have been synthesized, resulting in fluorophores with bright fluorescence. mdpi.com While the broader class of N-heteroaromatic scaffolds, including pyrazoles, is essential for creating organic small-molecule fluorophores, specific research findings on the luminescent properties of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol are not extensively detailed in the available literature. nih.gov

Table 1: Examples of Fluorescent Pyrazole Derivatives and Their Properties

| Compound/Probe Name | Application | Observed Property |

|---|---|---|

| Pyrazolylpyrene Derivatives | General Fluorophores | Exhibit bright fluorescence in solution. mdpi.com |

| Celecoxib-based NIR Probe | Cyclooxygenase-2 (COX-2) Sensing | Near-infrared (NIR) fluorescence for tumor cell detection. nih.gov |

Development of Dyes and Pigments

The pyrazole nucleus is a frequently occurring motif in the synthesis of dyes. researchgate.net Specifically, pyrazolone derivatives, which are structurally related to this compound, are important intermediates in the production of a variety of pigments. For example, 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one is a known precursor for C.I. Pigment Orange 34 and C.I. Pigment Red 37. dyestuffintermediates.com

The synthesis of new azo- and bisazo-5-pyrazolone dyes is an active area of research, where various arylamines are coupled with 5-pyrazolones to create novel colorants. researchgate.net These studies confirm the existence of azo- and hydrazo-tautomeric forms, which influence the final color and properties of the dyes. researchgate.net

Table 2: Pyrazole Derivatives as Dye and Pigment Intermediates

| Pyrazole Intermediate | Resulting Pigment/Dye Class |

|---|---|

| 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one | C.I. Pigment Orange 34, C.I. Pigment Red 37. dyestuffintermediates.com |

| 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Azo- and Bisazo-5-pyrazolone Dyes. researchgate.net |

Electronic and Optoelectronic Applications (e.g., Semiconductors, OLEDs)

Heterocyclic systems, including those derived from pyrazoles, are of significant interest for their potential use in optoelectronic and semiconductor components. researchgate.net Organic thin films made from such compounds can exhibit properties that are crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs). aps.org

In the context of OLEDs, managing the properties of the electron-transport layer (ETL) is critical for device efficiency and lifetime. aps.org While the specific compound this compound is not directly cited, related heterocyclic structures are used. For example, 2,2′,2′′-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) is a common electron-transport material where controlling its molecular orientation can dramatically improve OLED performance by reducing operating voltage and increasing external quantum efficiency. aps.org The development of novel organic semiconductors often involves exploring diverse heterocyclic cores, and pyrazole derivatives represent a promising class of materials for such applications. researchgate.net

Role in Agrochemical Development

The pyrazole ring is an important structural motif found in many agrochemicals. researchgate.net Derivatives of pyrazole are widely utilized in crop protection chemistry due to their high efficiency, low toxicity, and broad spectrum of activity as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net

In herbicidal applications, certain pyrazole derivatives function as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net This enzyme is critical in a pathway that, if inhibited, leads to the destruction of chlorophyll, thereby eliminating susceptible weeds. This targeted mode of action has led to the development of selective herbicides that are safe for crops like maize, cotton, and wheat. researchgate.net

Furthermore, pyrazole compounds serve as key intermediates in the synthesis of various agrochemicals designed for effective pest control and crop protection, highlighting their crucial role in improving agricultural yields. chemimpex.com

Table 3: Pyrazole Derivatives in Agrochemical Applications

| Compound Class/Example | Agrochemical Use | Mode of Action |

|---|---|---|

| Aryl Pyrazoles / Aroyl Pyrazoles | Herbicides. researchgate.net | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net |

| Tolpyralate | Selective post-emergence herbicide. researchgate.net | Targets HPPD to control weeds in corn. researchgate.net |

| 1-Phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde | Intermediate for Agrochemicals | Used in the formulation of pesticides and herbicides. chemimpex.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde |

| 2,2′,2′′-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |

| 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one |

| 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one |

| 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one |

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial effects. nih.govnih.govmdpi.com Various derivatives of the 1-phenyl-3-p-tolyl-pyrazole structure have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens.

Antibacterial Efficacy against Bacterial Strains

A newly synthesized pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, which is structurally related to the core compound of interest, has been tested for its antibacterial properties. The study revealed its strongest activity against Enterococcus faecalis and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 60 µg/mL for both strains. nih.gov

In broader studies of pyrazole derivatives, compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, various 1,3,5-trisubstituted pyrazole derivatives demonstrated promising antimicrobial activity against species like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. tsijournals.com Similarly, other research has highlighted that pyrazole derivatives can exhibit potent antibacterial effects, sometimes comparable to standard antibiotics like ciprofloxacin. biointerfaceresearch.comnih.gov For example, a series of pyrazole-dimedone hybrids showed that compound 4k was highly active against B. subtilis (MIC of 8 µg/L), while compounds 4e and 4l were effective against S. aureus (MIC of 16 µg/L). d-nb.info

Antifungal Efficacy against Fungal Strains

The antifungal potential of pyrazole derivatives is also a significant area of research. nih.govnih.govmdpi.com Studies on 1,3,5-trisubstituted pyrazoles have shown that certain derivatives exhibit promising activity against Candida albicans. tsijournals.com In a study of pyrazole-dimedone hybrids, derivative 4o , which contains a thiophene (B33073) ring, was the most active against C. albicans with a MIC value of 4 µg/L. Other compounds in the same series also showed good activity, with MIC values of 16 µg/L. d-nb.info Research on nitrofuran-containing tetrasubstituted pyrazoles also reported good antifungal activity against C. albicans, with one derivative showing particular promise. nih.gov

Anti-inflammatory Investigations

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govchemmethod.commdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins. scholarsresearchlibrary.com

Research on various pyrazole analogues has consistently demonstrated their potential to reduce inflammation. For example, a study on 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives found that compound 3k exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study on pyrazoline derivatives showed that compounds 2d and 2e had the highest anti-inflammatory activity, even greater than indomethacin. mdpi.com These findings underscore the potential of the pyrazole scaffold in developing new anti-inflammatory agents.

Anticancer and Antitumor Potential in Cell Line Models

The development of pyrazole derivatives as anticancer agents is a rapidly growing field of research. nih.govresearchgate.net These compounds have been shown to target various mechanisms involved in cancer cell proliferation and survival, including the inhibition of essential enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). nih.govnoveltyjournals.com

Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of cancer cell lines. noveltyjournals.com For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated as potential antitumor agents. Compound 5a from this series showed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cancer cell lines, with IC50 values of 1.88 ± 0.11 µM and 2.12 ± 0.15 µM, respectively. nih.govresearchgate.net Another study on 1,3-diarylpyrazolones identified compounds that exhibited promising antiproliferative activity against non-small cell lung cancer lines while being less toxic to non-cancerous cells. nih.gov Additionally, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Enzyme Inhibition Studies and Target Identification

A key aspect of the biological activity of pyrazole derivatives is their ability to inhibit specific enzymes, which often explains their therapeutic effects. mdpi.comacs.org For instance, the anti-inflammatory action of many pyrazoles is due to their inhibition of COX enzymes. nih.gov

In the context of cancer therapy, pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). A study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives found that compound 5a was a potent inhibitor of the CDK2/cyclin E complex, with an IC50 of 0.98 ± 0.06 µM. nih.govresearchgate.net Molecular docking studies suggested that this compound binds effectively to the active site of the CDK2 enzyme. nih.gov Other research has identified pyrazole derivatives as inhibitors of Myeloid cell leukemia-1 (MCL-1), an important anti-apoptotic protein, suggesting a potential mechanism for inducing apoptosis in leukemia cells. acs.org Furthermore, a computational study explored substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target for type 2 diabetes treatment. chemmethod.comchemmethod.com

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. nih.govresearchgate.net For 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol, future research will likely focus on "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.govnih.govresearchgate.net Key areas of exploration include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Reactions: Developing synthetic routes that eliminate the need for catalysts and harmful organic solvents is a major goal of green chemistry. researchgate.netnih.gov

Multicomponent Reactions: One-pot multicomponent reactions offer an atom-economical approach to synthesizing complex molecules like pyrazole (B372694) derivatives, reducing the number of synthetic steps and purification processes. researchgate.netthieme-connect.com

Use of Green Solvents: Investigating the use of water or other environmentally benign solvents as reaction media is a critical area of future research. thieme-connect.com

Advanced Characterization Methodologies for Complex Structures

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and mechanism of action in various applications. While standard spectroscopic techniques like NMR and IR are essential, future research will benefit from the application of more advanced characterization methods. mdpi.comjocpr.comresearchgate.net

Expansion of Computational Modeling for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules. researchgate.net For this compound, computational modeling can be employed for:

Predicting Spectroscopic Properties: Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data.

Understanding Electronic Structure: DFT calculations can provide insights into the distribution of electrons within the molecule, highlighting potential sites for chemical reactions. researchgate.net

Molecular Docking Studies: In the context of drug discovery, molecular docking simulations can predict how the molecule might interact with biological targets such as enzymes or receptors. nih.govacs.org This can guide the design of new derivatives with enhanced biological activity.

Development of Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potential

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netresearchgate.netnih.gov A key area of future research for this compound will be the systematic exploration of its structure-activity relationships (SAR). nih.govnih.govresearchgate.net This involves synthesizing a series of analogues with modifications at different positions of the pyrazole ring and the phenyl and tolyl substituents.

By correlating these structural changes with their biological activities, researchers can identify key molecular features responsible for a particular effect. researchgate.netnih.gov This knowledge is essential for the rational design of more potent and selective compounds for various therapeutic targets. researchgate.netnih.gov For example, SAR studies on similar pyrazole derivatives have been instrumental in developing inhibitors for specific enzymes. nih.gov

Emerging Applications in Interdisciplinary Fields

The unique chemical structure of this compound suggests its potential for a wide range of applications beyond traditional medicinal chemistry. Future research should explore its utility in various interdisciplinary fields:

Materials Science: Pyrazole derivatives have shown promise in the development of novel materials, including polymers and fluorescent sensors. researchgate.netstonybrook.edumdpi.com The specific properties of this compound could be harnessed for applications in organic electronics or as a component in advanced materials.

Agrochemicals: The pyrazole core is present in a number of commercial pesticides. researchgate.netstonybrook.eduresearchgate.net Investigating the herbicidal, insecticidal, or fungicidal properties of this compound and its derivatives could lead to the development of new crop protection agents. nih.govacs.org

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands, binding to metal ions to form coordination complexes. mdpi.comresearchgate.netresearchgate.net These complexes can have interesting catalytic or magnetic properties, opening up avenues for research in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol to maximize yield and purity?

- Methodological Answer: Key parameters include solvent selection (e.g., dichloromethane for diazomethane reactions), temperature control (-20 to -15°C for 40–48 hours), and stoichiometric ratios. Post-synthesis purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol, methanol) is critical. Monitoring reaction completion with TLC and optimizing catalyst loading (e.g., triethylamine) enhance efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer: X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles (e.g., mean C–C = 0.002 Å). Complementary techniques include FTIR for functional group analysis, HPLC for purity assessment, and NMR for proton environment mapping. Recrystallization from DMF-EtOH (1:1) ensures sample homogeneity prior to analysis .

Q. What solvent systems and reaction conditions are recommended for the recrystallization of pyrazole derivatives to achieve high purity?

- Methodological Answer: Ethyl acetate/hexane (1:4) effectively removes non-polar impurities, while methanol or 2-propanol is suitable for polar derivatives. For challenging purifications, sequential solvent systems (e.g., DMF-EtOH) combined with slow cooling (0.5°C/min) enhance crystal formation. Centrifugal washing with cold ethanol minimizes mother liquor retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer: Standardized assay protocols (e.g., fixed bacterial strains, uniform inoculum size) and comparative IC50 determinations under controlled conditions are essential. Re-evaluating compound purity (HPLC ≥98%) and stereochemical consistency (via chiral HPLC) eliminates variability. Meta-analysis of substituent effects (e.g., p-tolyl vs. fluorophenyl groups) clarifies structure-activity trends .

Q. What strategies are employed in designing multi-step synthetic pathways for functionalized pyrazole derivatives with enhanced bioactivity?

- Methodological Answer: Modular synthesis using protected intermediates (e.g., acetylthiophene esters) allows sequential functionalization. Strategic coupling reactions (e.g., Suzuki for aryl groups) introduce diversity at C-3 and C-5 positions. Computational modeling predicts steric/electronic effects of substituents, guiding rational design. Final deprotection/cyclization steps (reflux in xylene with chloranil) yield target structures .

Q. How does X-ray crystallography contribute to understanding the structure-activity relationships of pyrazole-based compounds?

- Methodological Answer: Crystallographic data (R factor ≤0.041) reveal precise dihedral angles between the pyrazole core and substituents, correlating with receptor binding. Hydrogen bonding motifs (e.g., N–H∙∙∙O) and π-π stacking interactions quantified from crystal packing explain solubility and membrane permeability differences. Torsional strain analysis predicts metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.